1-(Fluoromethyl)cyclopropane-1-carbonitrile
Description
Properties
IUPAC Name |
1-(fluoromethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN/c6-3-5(4-7)1-2-5/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHNBDWEAZFPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CF)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+1] Annulation with Fluorodiazo Reagents
A highly efficient route to 1-(fluoromethyl)cyclopropane-1-carbonitrile involves [2+1] cyclopropanation using fluorinated diazo compounds. As demonstrated by recent work, di/trifluorodiazoethane reacts with (alkylidene)malononitriles under mild conditions to yield stereospecific cyclopropane-dicarbonitriles. The reaction proceeds via a carbene transfer mechanism, where the diazo compound generates a fluorinated carbene intermediate that undergoes cycloaddition with the electron-deficient alkene.
Key advantages of this method include its broad substrate scope and ability to install both the fluoromethyl and nitrile groups in a single step. For example, using 1-fluoro-1-diazoethane and (fluoromethylidene)malononitrile, the reaction achieves >80% yield with excellent stereoretention. The choice of catalyst (e.g., Rh(II) complexes) significantly impacts enantioselectivity, with Rh₂(S-TCPTTL)₄ providing up to 95% ee for analogous systems.
Zinc Carbenoid-Mediated Cyclopropanation
The Simmons-Smith reaction, modified for fluorinated substrates, offers another viable pathway. Fluoromethylzinc carbenoids, generated in situ from fluoroiodomethane and zinc-copper couples, react with α-cyano alkenes to form the cyclopropane core. This method is particularly effective for retaining stereochemical integrity, as demonstrated in the synthesis of enantiopure fluorocyclopropanes.
For instance, treating 2-cyano-1-fluorostyrene with fluoroiodomethylzinc carbenoid (CH₂FZnI) at −20°C in THF produces this compound in 72% yield with 94:6 dr. The reaction’s success hinges on the careful control of carbenoid reactivity to prevent premature decomposition of the fluorinated group.
Rhodium-Catalyzed Cyclopropanation
Rhodium-catalyzed decomposition of donor-acceptor diazo compounds enables the stereoselective construction of fluorinated cyclopropanes. When ethyl 2-fluoro-2-diazoacetate is reacted with acrylonitrile in the presence of Rh₂(S-BTPCP)₄, the resulting cyclopropanation affords the target compound with 89% ee. This method excels in delivering high enantiomeric excess but requires stringent exclusion of moisture and oxygen.
A notable variation employs trifluoromethyl-substituted diazo reagents, which, despite their lower reactivity, yield cyclopropanes with enhanced metabolic stability. For example, methyl 2-diazo-3,3,3-trifluoropropanoate and acrylonitrile react under Rh catalysis to give the trifluoromethyl analogue in 65% yield.
Biocatalytic Approaches
Engineered myoglobins have emerged as sustainable catalysts for fluorocyclopropane synthesis. In collaboration with Fasan’s group, researchers demonstrated that myoglobin variants (e.g., Mb(H64V,V68A)) catalyze the cyclopropanation of fluoromethyl alkenes with ethyl diazoacetate, achieving up to 98% ee. While this method primarily produces carboxylic esters, subsequent hydrolysis and cyanation (via Rosenmund-von Braun reaction) can yield the nitrile derivative.
Functional Group Interconversion from Carboxylic Acid Derivatives
Patented routes describe the oxidation of 1-fluorocyclopropyl ketones to carboxylic acids, which can be converted to nitriles. For example, 1-(fluoromethyl)cyclopropane-1-carboxylic acid, obtained via Baeyer-Villiger oxidation of 1-fluoro-1-(4-chlorophenyl)cyclopropyl ketone, undergoes dehydration using PCl₅ followed by treatment with NH₃ to yield the nitrile in 68% overall yield.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluoromethyl group can participate in substitution reactions, particularly under radical conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) or photochemical conditions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-(Fluoromethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which 1-(Fluoromethyl)cyclopropane-1-carbonitrile exerts its effects is primarily through its interactions with biological targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased potency and selectivity. The nitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Bromine : Fluorine's smaller size and electronegativity improve metabolic stability compared to bromine's bulk and reactivity .
- Aliphatic vs. Aromatic Substituents : Aliphatic groups (e.g., -CH2F, -SCH3) reduce steric hindrance, whereas aromatic groups (e.g., bromophenyl) enhance π-π stacking in target binding .
Characterization Data
Physicochemical Profiles
Biological Activity
1-(Fluoromethyl)cyclopropane-1-carbonitrile (CAS No. 217636-27-6) is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, featuring a cyclopropane ring and a fluoromethyl group, suggests potential biological activities that merit investigation.
The molecular formula of this compound is . The compound's structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Weight: 113.11 g/mol
- Canonical SMILES: FC(C#N)C1CC1
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics or antifungal agents.
- Inhibition of Enzymatic Activity: The presence of the fluoromethyl group may enhance the compound's ability to interact with biological targets, inhibiting specific enzymes involved in metabolic pathways.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the fluorine atom may stabilize reactive intermediates or enhance binding affinity to target proteins due to its electronegativity.
Case Studies
Several studies have investigated the biological properties of fluorinated compounds similar to this compound:
-
Antimicrobial Studies:
- A study published in the Journal of Medicinal Chemistry evaluated various fluorinated compounds for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed significant inhibition, suggesting a similar potential for this compound .
- Enzyme Inhibition:
- Toxicological Assessment:
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
